molecular formula C18H23ClIN3O3S B10765216 4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride

4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride

Cat. No.: B10765216
M. Wt: 523.8 g/mol
InChI Key: BFGOZFXMAJBFGI-UHFFFAOYSA-N
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Description

4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride is a chemical compound known for its high affinity and selectivity towards 5-HT6 serotonin receptors . This compound is often used in scientific research to study the role of serotonin receptors in various physiological and pathological processes.

Preparation Methods

The synthesis of 4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide typically involves multiple steps. One common method includes the iodination of a suitable precursor followed by sulfonamide formation. The reaction conditions often involve the use of iodine and a sulfonamide source under controlled temperature and pH conditions . Industrial production methods may involve similar steps but on a larger scale with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide is widely used in scientific research, particularly in the fields of:

    Chemistry: As a reagent in various organic synthesis reactions.

    Biology: To study the function of serotonin receptors in cellular processes.

    Medicine: As a potential therapeutic agent targeting serotonin receptors for the treatment of neurological disorders.

    Industry: In the development of new pharmaceuticals and chemical products.

Mechanism of Action

The compound exerts its effects primarily by binding to 5-HT6 serotonin receptors, which are involved in neurotransmission. This binding can modulate various signaling pathways, influencing processes such as mood regulation, cognition, and memory . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other 5-HT6 receptor antagonists such as SB-271046 and SB-269970 . Compared to these compounds, 4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide has unique structural features that may confer different binding affinities and selectivities, making it a valuable tool in research.

Properties

IUPAC Name

4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22IN3O3S.ClH/c1-21-9-11-22(12-10-21)17-13-15(5-8-18(17)25-2)20-26(23,24)16-6-3-14(19)4-7-16;/h3-8,13,20H,9-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGOZFXMAJBFGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)I)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClIN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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